5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole

Lipophilicity Drug-likeness Blood-brain barrier penetration

5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole (CAS 303144-84-5) is a heterocyclic compound (C10H11ClN4, MW 222.68) belonging to the 1,5-disubstituted tetrazole class. It features a 4-chlorophenyl group at position 5 and an n-propyl substituent at position N1 of the tetrazole ring, a scaffold widely employed as a bioisostere for carboxylic acids, amides, and cis-amide linkages in drug discovery.

Molecular Formula C10H11ClN4
Molecular Weight 222.68
CAS No. 303144-84-5
Cat. No. B2496979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole
CAS303144-84-5
Molecular FormulaC10H11ClN4
Molecular Weight222.68
Structural Identifiers
SMILESCCCN1C(=NN=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11ClN4/c1-2-7-15-10(12-13-14-15)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
InChIKeyQYJASCFIEIXHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole (CAS 303144-84-5): A Disubstituted Tetrazole Building Block for Medicinal Chemistry and Probe Design


5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole (CAS 303144-84-5) is a heterocyclic compound (C10H11ClN4, MW 222.68) belonging to the 1,5-disubstituted tetrazole class . It features a 4-chlorophenyl group at position 5 and an n-propyl substituent at position N1 of the tetrazole ring, a scaffold widely employed as a bioisostere for carboxylic acids, amides, and cis-amide linkages in drug discovery [1]. The 1,5-disubstituted tetrazole core is a recognized pharmacophore in cannabinoid CB1 receptor antagonists, coagulation factor XIa (FXIa) inhibitors, and angiotensin II receptor modulators [2]. Commercially available purity typically ranges from 90% to ≥95%, with batch-specific QC data (NMR, HPLC) accessible from multiple vendors .

Why Generic 1-Alkyl-5-aryltetrazole Substitution Fails: Physicochemical and Pharmacological Differentiation of the 1-Propyl-4-Chlorophenyl Congener


The 1,5-disubstituted tetrazole scaffold is pharmacologically nuanced: small changes in the N1-alkyl chain length significantly alter lipophilicity (LogP), metabolic stability, and target engagement [1]. In cannabinoid CB1 receptor programs, the 5-(4-chlorophenyl) moiety was specifically identified as producing the most potent CB1 receptor affinities relative to other 5-(substituted-phenyl) congeners [2]. The N1-propyl substituent modulates LogP into an optimal range for blood-brain barrier permeability compared to methyl or ethyl analogs . Additionally, patent literature distinguishes between 1-propyl, 1-isopropyl, and 1-ethyl derivatives as separate chemical entities with divergent pharmacokinetic and selectivity profiles, underscoring that they are not freely interchangeable in lead optimization [3].

Quantitative Differential Evidence for 5-(4-Chlorophenyl)-1-propyl-1H-tetrazole (303144-84-5) Relative to Closest Analogs


Lipophilicity Advantage of N1-Propyl Over N1-Methyl and N1-H in 5-(4-Chlorophenyl)tetrazole Series

The predicted LogP (ACD/Labs) of the target 1-propyl derivative is 3.23, compared to approximately 2.48 for the 1-H parent compound . This approximately 0.75 LogP unit increase translates to an estimated 5.6-fold higher octanol-water partition coefficient and is expected to enhance passive membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeted cannabinoid CB1 programs [1].

Lipophilicity Drug-likeness Blood-brain barrier penetration

5-(4-Chlorophenyl) Congeners Exhibit Superior CB1 Receptor Affinity Versus Other 5-Aryl Analogs

In a SAR study of 1,2,3-triazole and tetrazole-based CB1 antagonists, 5-(4-chlorophenyl) congeners exhibited the most potent CB1 receptor binding affinity relative to other 5-(substituted-phenyl) moieties [1]. The most potent triazole analog (31a) incorporating the 4-chlorophenyl motif achieved Ki = 4.6 nM and CB2/CB1 selectivity = 417 [1]. Among tetrazole-biarylpyrazoles, the cyclopentyl-tetrazole (9a) demonstrated IC50 = 11.6 nM and CB2/CB1 = 366 [2].

Cannabinoid CB1 receptor Structure-activity relationship Antagonist

Validated P1 Fragment in Clinical-Stage FXIa Inhibitor Design with Demonstrated in Vivo Oral Exposure

Structure-guided optimization of FXIa inhibitors identified 4-chlorophenyltetrazole as an optimal P1 moiety. Compound 32, incorporating this P1 motif, achieved FXIa Ki = 6.7 nM with modest oral exposure in dogs [1]. This demonstrates that the 4-chlorophenyltetrazole fragment contributes to balanced in vitro potency and in vivo pharmacokinetics.

Factor XIa inhibitor Anticoagulant Oral bioavailability

Synthetic Accessibility via Patented 1-Alkyl-5-aryltetrazole Methodology Enables Scalable Procurement

The Bayer process patent (US20120330027A1) describes a general and scalable method for preparing 5-substituted 1-alkyltetrazoles, directly applicable to the target compound [1]. This method proceeds via cyclization of N-alkyl nitrilium intermediates and achieves regioselective formation of the desired 1,5-disubstituted isomer, avoiding chromatographic separation challenges encountered with alternative routes [1].

Synthetic route Scalability Regioselectivity

Corrosion Inhibition: 5-(4-Chlorophenyl)-1H-tetrazole Demonstrates Superior Performance Over 5-Phenyltetrazole and 5-(4-Methoxyphenyl)tetrazole

In electrochemical corrosion studies, 5-(4-chlorophenyl)-1H-tetrazole exhibited higher inhibition efficiency for mild steel in 5.0 M HCl compared to 5-phenyl-1H-tetrazole and 5-(4-methoxyphenyl)-1H-tetrazole [1]. The enhanced performance is attributed to the electron-withdrawing chloro substituent, which strengthens adsorption to the metal surface.

Corrosion inhibition Mild steel Acid pickling

Predicted Boiling Point Elevation Distinguishes N1-Propyl from N1-Methyl Analog for Thermal Stability-Critical Applications

The predicted boiling point of 5-(4-chlorophenyl)-1-propyl-1H-tetrazole is 361.8 ± 44.0 °C, compared to approximately 300–320 °C for the 1-methyl analog . This difference of approximately 40–60 °C provides a wider thermal processing window and reduced volatility losses during solvent evaporation and vacuum drying steps.

Thermal stability Boiling point Process chemistry

Prioritized Application Scenarios for 5-(4-Chlorophenyl)-1-propyl-1H-tetrazole Based on Quantified Differentiation Evidence


Cannabinoid CB1 Receptor Antagonist Lead Optimization

Given the validated potency of 5-(4-chlorophenyl) congeners in CB1 receptor programs (Ki = 4.6 nM achieved by triazole analog 31a; IC50 = 11.6 nM for tetrazole 9a), this compound is an ideal starting material or fragment for synthesizing CB1 antagonist/inverse agonist candidates for obesity, metabolic disorders, and addiction research [1]. The N1-propyl substituent provides an appropriate LogP (~3.23) for CNS target engagement.

Coagulation Factor XIa (FXIa) Inhibitor Fragment-Based Design

As the 4-chlorophenyltetrazole moiety has been validated as an optimal P1 fragment in FXIa inhibitors—yielding Ki = 6.7 nM with oral exposure in dogs—this compound is suited for fragment growing, linking, or merging strategies in anticoagulant drug discovery programs seeking to avoid bleeding risk associated with existing therapies [2].

Corrosion Inhibition Formulation for Mild Steel in Acidic Environments

Based on experimental evidence that 5-(4-chlorophenyl)-1H-tetrazole outperforms 5-phenyl- and 5-(4-methoxyphenyl)-1H-tetrazole as a corrosion inhibitor for mild steel in 5.0 M HCl, the 1-propyl derivative—with optimized lipophilicity for surface adsorption—is a candidate for industrial acid pickling and oil-well acidizing inhibitor blends [3].

Scalable Synthesis of Tetrazole-Containing Probe Molecules and Chemical Biology Tools

The availability of a patented, scalable synthetic route targeting 1-alkyl-5-aryltetrazoles, combined with the compound's favorable physicochemical properties (LogP, boiling point) and commercial availability at ≥90% purity, supports its use as a reliable building block for chemical probe synthesis in academic and industrial settings [4].

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